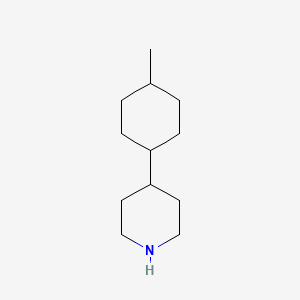

4-(4-Methylcyclohexyl)piperidine

Description

Properties

Molecular Formula |

C12H23N |

|---|---|

Molecular Weight |

181.32 g/mol |

IUPAC Name |

4-(4-methylcyclohexyl)piperidine |

InChI |

InChI=1S/C12H23N/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h10-13H,2-9H2,1H3 |

InChI Key |

YBTCFWIIWHWNMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Acylation of Piperidine Derivatives

The foundational step in synthesizing 4-(4-Methylcyclohexyl)piperidine involves the acylation of a piperidine ring. This process typically employs acid anhydrides or acyl chlorides to introduce acyl groups at specific positions on the piperidine nucleus.

- Methodology:

- Reacting piperidine with 4-methylcyclohexyl acylating agents, such as 4-methylcyclohexyl acetic anhydride, under controlled conditions.

- Use of catalysts like Lewis acids (e.g., aluminum chloride) can facilitate the acylation process.

- The reaction is often conducted in inert solvents (e.g., dichloromethane) at low temperatures to control selectivity and yield.

Use of Indium-Mediated Reactions

Recent patent literature (e.g., US8853407B1 and US9029547B1) describes the synthesis of 4-aryl 4-acyl piperidines using indium metal, which offers a versatile route for introducing various substituents.

- Process Highlights:

- Indium metal acts as a reducing agent and facilitates coupling reactions.

- The process involves initial formation of a diacylated intermediate via acylation, followed by reduction using indium in the presence of suitable solvents like tetrahydrofuran (THF).

- Hydrolysis of intermediates yields the target piperidine derivative.

Hydrolysis and Salt Formation

Post-acylation and reduction, hydrolysis using metal hydroxides (e.g., sodium hydroxide or potassium hydroxide) converts intermediates into the free amine, which can be subsequently converted into hydrochloride or other salts for stability and handling.

- Reaction Conditions:

- Hydrolysis typically occurs at room temperature or mild heating.

- The final product, 4-(4-Methylcyclohexyl)piperidine, is isolated as its hydrochloride salt for pharmaceutical applications.

Alternative Synthetic Routes

Cyclohexylamine Derivative Pathway

Another approach involves synthesizing trans-4-methylcyclohexylamine as an intermediate, which can then be reacted with piperidine derivatives to form the target compound.

- Methodology:

- Starting from trans-4-methylcyclohexane formic acid, conversion to trans-4-methylcyclohexylamine is achieved through reactions with sodium azide and subsequent hydrolysis.

- The amine is then coupled with piperidine via nucleophilic substitution or reductive amination.

Multi-Component Reactions (MCRs)

Recent advances utilize multicomponent reactions such as Ugi-4CR to generate diverse piperidine derivatives, including 4-(4-Methylcyclohexyl)piperidine, in a single step. These methods are efficient for library synthesis but may require further purification for specific compounds.

Summary of Preparation Methods Data Table

| Method | Key Reactions | Reagents | Conditions | Advantages | References |

|---|---|---|---|---|---|

| Acylation + Hydrolysis | Acylation of piperidine, hydrolysis | Acid anhydrides, NaOH/KOH | Inert solvents, mild temperature | High selectivity, well-established | , |

| Indium-Mediated Coupling | Acylation, reduction, hydrolysis | Indium metal, acyl chlorides, THF | Reflux, inert atmosphere | Versatile, allows functional group variation | , |

| Trans-4-Methylcyclohexylamine Route | Azide formation, hydrolysis | Sodium azide, acids | Room temperature to mild heating | Useful for specific intermediates | , |

| Multicomponent Reactions | One-pot synthesis | Multiple reagents (isocyanides, amines, aldehydes) | Room temperature, solvent-dependent | Rapid, high diversity |

Research Findings and Considerations

- Reaction Control: Precise temperature and reagent stoichiometry are critical to maximize yield and purity.

- Purification: Techniques such as recrystallization, chromatography, and salt formation are employed to isolate and stabilize the final product.

- Yield Data: Typical yields for acylation/hydrolysis routes range from 70-85%, depending on reagent purity and reaction conditions.

- Safety: Handling of reactive reagents like acid anhydrides and sodium azide requires appropriate safety measures.

Chemical Reactions Analysis

Reactivity:: 4-(4-Methylcyclohexyl)piperidine can undergo various chemical reactions, including:

Oxidation: It may react with oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.

Substitution: Substituent groups can be introduced onto the piperidine ring.

Fluorinating Agents: Perfluoroalkyl iodides or bromides.

Catalysts: Transition metal complexes or other suitable catalysts.

Solvents: Organic solvents compatible with fluorination reactions.

Major Products:: The major products depend on the specific reaction conditions. Perfluorinated derivatives of 4-(4-Methylcyclohexyl)piperidine are the primary outcomes.

Scientific Research Applications

- Antimicrobial Studies : Compounds with structures similar to 4-[(4-Methylcyclohexyl)methyl]piperidine exhibit activity against mycobacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 0.05 µg/mL for certain derivatives.

- Anti-inflammatory Applications : In vitro studies have indicated that this compound and its derivatives can reduce inflammatory markers in activated macrophages, suggesting their utility in treating inflammatory conditions.

- Drug Design: Chiral piperidine scaffolds, like those found in 4-[(4-Methylcyclohexyl)methyl]piperidine, are common cores in many active pharmaceuticals in medicinal chemistry . Altering the centers in the piperidine ring, changing the position of a substituent, or introducing another substituent may alter its physicochemical properties effectively .

Case Studies and Research Findings

- Effective Tumor Vessel Barrier Disruption: Perfluoro-N-(4-methylcyclohexyl) piperidine nanoparticles can disrupt tumor vessel barriers, enhancing the efficacy of photodynamic therapy . Perfluoro-N-(4-methylcyclohexyl) piperidine-loaded albumin (PMP@Alb) nanoparticles possess platelet inhibition ability . After PMP@Alb treatment, enhanced intratumoral drug accumulation, oxygen perfusion, and T cell infiltration could be observed . PMP@Alb can improve the efficacy of existing PDT by disrupting tumor vessel barriers through effective platelet inhibition .

- Treatment of obliterating vascular injury of extremities: An emulsion containing perfluoro-N-(4-methylcyclohexyl)-piperidine was found to improve blood flow and increase tissue oxygen pressure in rabbits with modeled obliterating atherosclerosis .

- Treatment of toxic injuries caused by lipophilic compounds: An emulsion containing perfluoro-N-(4-methylcyclohexyl)-piperidine was used to absorb lipophilic compounds in the bloodstream, reducing their concentration and slowing their entrance into tissues . It can also inhibit the functioning of the monooxygenase system of the liver, decreasing the injurious effect of heterologous xenobiotics .

- Anesthetic Toxicity Reduction: An emulsion containing perfluoro-N-(4-methylcyclohexyl)-piperidine can be used to decrease toxic consequences of anesthesia by accelerating chloroform metabolism in the liver tissue .

Safety and Toxicity Evaluations

Preliminary cytotoxicity studies indicate that 4-[(4-Methylcyclohexyl)methyl]piperidine exhibits low toxicity against various cell lines, which is promising for its therapeutic application. In mice, the LD50 value for intraperitoneal administration of a perfluoro-N-(4-methylcyclohexyl)-piperidine emulsion was 160 ml/kg . Survival of rabbits after 5-fold intravenous administration of 20 ml with a 1-week interval was 100% after 3 months of observations .

Mechanism of Action

The exact mechanism by which 4-(4-Methylcyclohexyl)piperidine exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 4-(4-methylcyclohexyl)piperidine with structurally related piperidine derivatives, highlighting key differences in substituents, molecular weight, and applications:

Stability and Reactivity

- Electrochemical Fluorination : PFCTA synthesis via fluorination in anhydrous hydrogen fluoride highlights the stability of the piperidine core under harsh conditions .

- Demethylation Reactions : Boron tribromide-mediated demethylation of methoxy-substituted piperidines (e.g., Compound 14 from ) underscores the lability of methoxy groups compared to methylcyclohexyl substituents .

Biological Activity

4-(4-Methylcyclohexyl)piperidine, a derivative of piperidine, has gained attention in the pharmaceutical field due to its potential biological activities. This compound features a piperidine ring substituted with a 4-methylcyclohexyl group, which may influence its interaction with biological targets. This article explores the biological activity of this compound, summarizing key findings from recent research.

Chemical Structure and Properties

The structure of 4-(4-Methylcyclohexyl)piperidine can be represented as follows:

This compound's unique structural features contribute to its biological properties. The presence of the piperidine ring allows for various chemical transformations, which are essential for its potential therapeutic applications.

Pharmacological Potential

Research indicates that 4-(4-Methylcyclohexyl)piperidine exhibits significant pharmacological potential. It has been studied for its interactions with various biological targets, including enzymes and receptors. Notably, its ability to modulate biological pathways suggests its utility in therapeutic applications.

Key Findings:

- Enzyme Inhibition: Studies have shown that piperidine derivatives can inhibit specific enzymes, which is critical for developing anti-cancer agents and treatments for central nervous system disorders .

- Receptor Interaction: The compound's structure allows it to interact with neurotransmitter receptors, potentially influencing neurological functions and offering avenues for treating conditions like Alzheimer's disease .

Case Studies

- Tumor Vessel Barrier Disruption: A study involving nanoparticles loaded with 4-(4-Methylcyclohexyl)piperidine demonstrated enhanced drug delivery by disrupting tumor vessel barriers. This effect significantly improved intra-tumoral drug accumulation and oxygen perfusion, suggesting potential applications in cancer therapy .

- Pharmacological Activity Predictions: Computer-aided evaluations have predicted that derivatives of piperidine, including 4-(4-Methylcyclohexyl)piperidine, could affect various biological targets such as ion channels and transport systems. These predictions highlight the compound's versatility in pharmacological applications .

Comparative Analysis of Similar Compounds

To better understand the unique properties of 4-(4-Methylcyclohexyl)piperidine, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-[(4-Methylcyclohexyl)methyl]piperidine | Similar piperidine structure | Potential anti-cancer activity |

| N-Methylpiperidine | Methyl group on nitrogen | Limited receptor interaction |

| 4-Methylcyclohexylmethylamine | Simpler structure without piperidine ring | Lower pharmacological versatility |

The distinct substitution pattern of 4-(4-Methylcyclohexyl)piperidine imparts unique chemical and physical properties that differentiate it from these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Methylcyclohexyl)piperidine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or Grignard reactions. For example, reacting 4-methylcyclohexylmagnesium bromide with a protected piperidine derivative under anhydrous conditions (e.g., THF, −78°C to room temperature) minimizes side reactions like hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) . Adjusting stoichiometry, solvent polarity, and temperature (e.g., 0–25°C for Grignard reactions) can optimize yields from 60% to 85% .

Q. How can researchers characterize the purity and structural integrity of 4-(4-Methylcyclohexyl)piperidine?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., HP-5MS) to confirm molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) in CDCl₃ or DMSO-d₆ resolves stereochemistry and substituent positions. For example, the methylcyclohexyl group exhibits distinct axial/equatorial proton splitting (δ 1.2–1.8 ppm in ¹H NMR) . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₂H₂₃N).

Q. What are the primary applications of 4-(4-Methylcyclohexyl)piperidine in pharmacological research?

- Methodology : This compound serves as a scaffold for central nervous system (CNS) drug candidates due to its lipophilic cyclohexyl group, which enhances blood-brain barrier permeability. In vitro assays (e.g., receptor binding studies using radiolabeled ligands) can screen for affinity at serotonin or dopamine receptors. Computational docking (AutoDock Vina) predicts binding modes, guided by the compound’s conformational flexibility .

Advanced Research Questions

Q. How can contradictory data in synthetic yields or bioactivity be resolved?

- Methodology : If yield discrepancies arise (e.g., 60% vs. 85%), systematically vary reaction parameters using factorial design. For example, a 2³ design (temperature, solvent, catalyst loading) identifies critical factors . For conflicting bioactivity data (e.g., IC₅₀ values), validate assays with positive controls (e.g., known receptor antagonists) and replicate experiments under standardized conditions (pH 7.4, 37°C). Statistical tools like ANOVA (α = 0.05) quantify variability .

Q. What strategies optimize the compound’s solubility and bioavailability without altering core pharmacology?

- Methodology : Introduce hydrophilic substituents (e.g., hydroxyl or polyethylene glycol chains) at the piperidine nitrogen or cyclohexyl methyl group. Solubility can be measured via shake-flask method (UV-Vis quantification in PBS). Pharmacokinetic studies in rodent models (oral and IV administration) assess bioavailability improvements. Computational tools (e.g., SwissADME) predict logP and solubility changes pre-synthesis .

Q. How do computational models aid in predicting the compound’s metabolic stability?

- Methodology : Use in silico tools like CypReact or MetaSite to identify cytochrome P450 oxidation sites. For instance, the methylcyclohexyl group may undergo hydroxylation at the 4-position. Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) and LC-MS/MS metabolite profiling. Compare half-life (t₁/₂) data with structural analogs to refine QSAR models .

Safety and Handling

Q. What are the critical safety protocols for handling 4-(4-Methylcyclohexyl)piperidine in laboratory settings?

- Methodology : Use fume hoods and personal protective equipment (nitrile gloves, lab coat) to avoid inhalation or dermal exposure. Store in airtight containers under nitrogen at −20°C to prevent degradation. In case of spills, neutralize with inert absorbents (vermiculite) and dispose per EPA guidelines (e.g., incineration). Acute toxicity data (LD₅₀ in rodents) should inform risk assessments .

Experimental Design

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Methodology : Synthesize derivatives with substituent variations (e.g., fluorination at the cyclohexyl ring or piperidine nitrogen alkylation). Test analogs in parallel using high-throughput screening (HTS) for receptor affinity or enzyme inhibition. Multivariate analysis (e.g., principal component analysis) correlates structural features (logP, polar surface area) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.